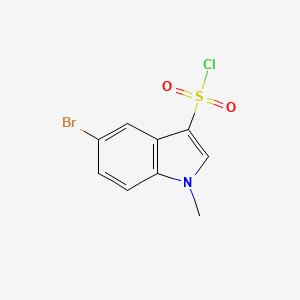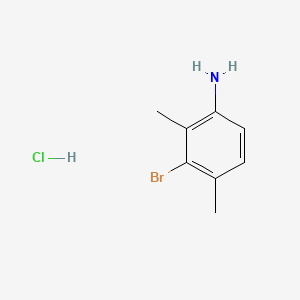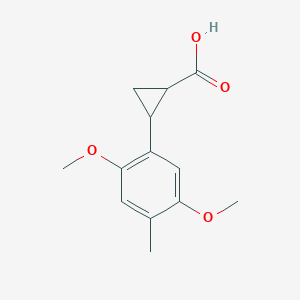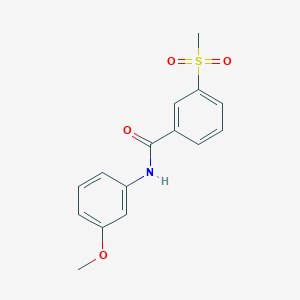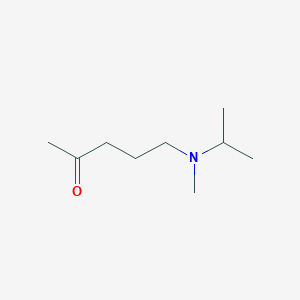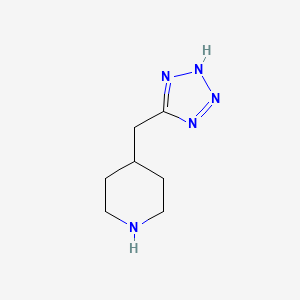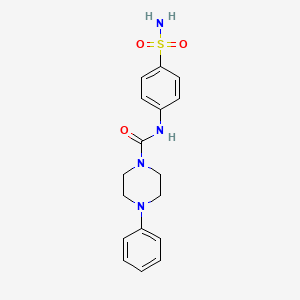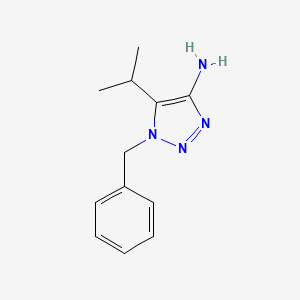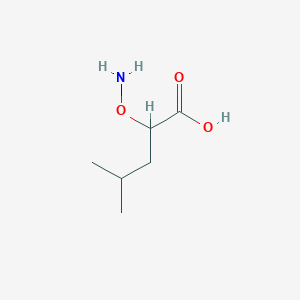
2-(Aminooxy)-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminooxy)-4-methylpentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an aminooxy group (-ONH2) attached to a 4-methylpentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-4-methylpentanoic acid typically involves the reaction of 4-methylpentanoic acid with hydroxylamine derivatives. One common method is the reductive oxyamination process, where the carboxylic acid reacts with an aminooxy reagent under reductive conditions to form the desired product . The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or 2-picoline-borane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminooxy)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Oxime derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aminooxy compounds.
Applications De Recherche Scientifique
2-(Aminooxy)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of oxime bonds.
Biology: Studied for its potential role in inhibiting specific enzymes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter levels.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Aminooxy)-4-methylpentanoic acid involves its interaction with specific enzymes and metabolic pathways. It functions as an inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, such as aminotransferases . By forming oxime complexes with PLP, it disrupts the normal enzymatic activity, leading to altered metabolic processes. This inhibition can affect various biochemical pathways, including the malate-aspartate shuttle and glycolysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminooxyacetic acid: Another aminooxy compound with similar inhibitory effects on PLP-dependent enzymes.
Hydroxylamine derivatives: Compounds with similar reactivity due to the presence of the -ONH2 group.
Uniqueness
2-(Aminooxy)-4-methylpentanoic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its 4-methylpentanoic acid backbone differentiates it from other aminooxy compounds, providing unique steric and electronic properties that influence its interactions with enzymes and other biomolecules.
Propriétés
Numéro CAS |
28120-18-5 |
|---|---|
Formule moléculaire |
C6H13NO3 |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2-aminooxy-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(2)3-5(10-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |
Clé InChI |
FOLNEXIKZNWGRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)O)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B13585393.png)
amine](/img/structure/B13585399.png)
